REACTION_CXSMILES
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[CH3:1][NH2:2].[CH3:3][C:4]1[N:9]=[CH:8][C:7]([CH2:10]Cl)=[CH:6][CH:5]=1>>[CH3:1][NH:2][CH2:10][C:7]1[CH:8]=[N:9][C:4]([CH3:3])=[CH:5][CH:6]=1
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Name
|
|
Quantity
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16.6 g
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Type
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reactant
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Smiles
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CN
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Name
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|
Quantity
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6.08 g
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Type
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reactant
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Smiles
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CC1=CC=C(C=N1)CCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 1.5 hours, at the end of which time the solvent
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise with constant stirring
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Type
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ADDITION
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Details
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After completion of dropwise addition
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Type
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DISTILLATION
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Details
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was distilled off
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Type
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EXTRACTION
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Details
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The solid residue was extracted with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
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the CH2Cl2 layer was dried over MgSO4
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Type
|
DISTILLATION
|
Details
|
The CH2Cl2 was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 70 ml of Et2O
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Type
|
FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
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to remove the insoluble matter
|
Type
|
CONCENTRATION
|
Details
|
Finally the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to recover 4.60 g of the title compound as a crude oil
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CNCC=1C=NC(=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |